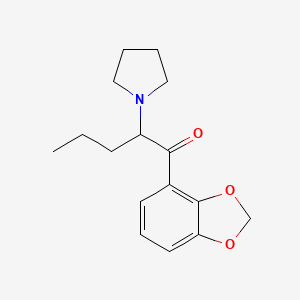

2,3-Methylenedioxypyrovalerone

Descripción general

Descripción

2,3-Methylenedioxypyrovalerone is a synthetic stimulant of the cathinone class. It is structurally related to pyrovalerone and is known for its potent stimulant effects. This compound acts as a norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain, leading to enhanced alertness and energy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Methylenedioxypyrovalerone typically involves the reaction of 1,3-benzodioxole with pyrrolidine and a pentanone derivative. The reaction conditions often include the use of solvents such as chloroform or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Methylenedioxypyrovalerone undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized metabolites.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Substitution reactions can occur at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Aplicaciones Científicas De Investigación

Chemical and Physical Properties

MDPV is characterized by its molecular formula and a molecular weight of 273.35 g/mol. It is structurally related to pyrovalerone and functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI), enhancing the levels of these neurotransmitters in the brain.

Analytical Chemistry

In analytical chemistry, MDPV serves as a reference standard for the detection and quantification of synthetic cathinones in various samples. Its unique properties enable researchers to develop methods for identifying similar compounds in drug testing and forensic analysis.

Neuropharmacology

MDPV has been extensively studied for its effects on neurotransmitter systems, particularly regarding its potency as a dopamine transporter (DAT) blocker . Research indicates that MDPV exhibits a high affinity for DAT, leading to significant increases in extracellular dopamine levels. For instance, one study demonstrated that MDPV increased dopamine concentrations by 470% within 10 minutes of administration in animal models .

Toxicology Studies

Investigations into the neurotoxic effects of MDPV have revealed potential risks associated with its use. Studies have indicated that high doses can lead to severe cardiovascular and neurological consequences, paralleling the effects observed with cocaine . The compound's rapid pharmacokinetics contribute to its abuse potential, making it a subject of concern in toxicology.

Therapeutic Potential

Despite its high abuse potential, MDPV has been investigated for possible therapeutic uses in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression due to its stimulant properties. However, ethical concerns and safety issues limit its medical applicability.

Case Studies

A notable case study highlighted the use of MDPV in patients presenting with severe agitation and psychosis due to synthetic cathinone use. Treatment involved supportive care and the administration of benzodiazepines to manage symptoms effectively .

Forensic Science Applications

MDPV is increasingly utilized in forensic science for identifying designer drugs in biological samples such as urine and blood. Its presence is often linked to cases involving synthetic cathinone abuse, necessitating accurate detection methods to inform legal proceedings and public health responses .

Industrial Applications

In industrial settings, MDPV's properties are harnessed for developing analytical methods for detecting similar compounds in various products. This includes research into enantioselective methods that improve separation techniques for MDPV isomers, which can have different biological activities .

Data Tables

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Analytical Chemistry | Reference standard for synthetic cathinones | Essential for drug testing |

| Neuropharmacology | DAT inhibition studies | Increases dopamine by 470% within 10 minutes |

| Toxicology | Risk assessment studies | Severe cardiovascular effects noted |

| Medical Research | Potential ADHD treatment | High abuse potential limits application |

| Forensic Science | Identification of designer drugs | Critical for legal and public health responses |

| Industrial Applications | Development of analytical methods | Focus on enantioselective separation techniques |

Mecanismo De Acción

2,3-Methylenedioxypyrovalerone exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound has a high affinity for the dopamine transporter, which contributes to its potent stimulant effects .

Comparación Con Compuestos Similares

2,3-Methylenedioxypyrovalerone is similar to other synthetic cathinones such as:

3,4-Methylenedioxypyrovalerone: Another potent stimulant with similar effects but different substitution patterns on the aromatic ring.

Pyrovalerone: A compound used for the treatment of chronic fatigue and as an anorectic, but with a lower abuse potential compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and high potency as a stimulant .

Actividad Biológica

2,3-Methylenedioxypyrovalerone (MDPV) is a synthetic cathinone that has gained attention due to its potent psychoactive properties and potential for abuse. As a member of the pyrovalerone class, MDPV exhibits significant biological activity primarily through its action on monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). This article delves into the biological activity of MDPV, including its pharmacokinetics, metabolism, and effects on neurotransmitter systems.

Pharmacodynamics

MDPV acts as a potent inhibitor of the reuptake of dopamine and norepinephrine. The compound demonstrates a higher affinity for DAT compared to NET, with activity at the serotonin transporter (SERT) being negligible. Research indicates that MDPV's inhibitory potency at DAT can be up to six times stronger than at NET, which underlies its stimulant effects and potential for addiction .

Table 1: Potency of MDPV at Monoamine Transporters

| Transporter | IC50 Value (μM) | Relative Potency |

|---|---|---|

| DAT | 0.02 - 0.64 | High |

| NET | 0.03 - 4.6 | Moderate |

| SERT | >10 | Low |

Pharmacokinetics

MDPV is rapidly absorbed following administration, with peak plasma concentrations achieved within 10-20 minutes post-injection in rodent models . The compound has a half-life that varies based on the route of administration and individual metabolism but generally suggests a relatively short duration of action.

Case Study: Serum Levels in Human Users

A study analyzing serum levels of MDPV in forensic cases reported concentrations ranging from traces (<10 ng/mL) to 576 ng/mL, with a mean concentration of 118 ng/mL . This variability highlights the differences in individual metabolism and consumption patterns among users.

Metabolism

The metabolic pathways of MDPV involve several key transformations. Initial metabolism occurs through demethylenation to form 3,4-dihydroxypyrovalerone (demethylenyl-MDPV), followed by further methylation and hydroxylation processes. Major metabolites identified include demethylenyl-methyl-MDPV and demethylenyl-oxo-MDPV, which are excreted primarily in urine .

Table 2: Major Metabolites of MDPV

| Metabolite | Detection Method | Concentration Range (ng/mL) |

|---|---|---|

| Demethylenyl-MDPV | GC-MS | 30-150 |

| Demethylenyl-methyl-MDPV | GC-MS | 50-200 |

| Demethylenyl-oxo-MDPV | GC-MS | <50 |

Behavioral Effects

MDPV has been shown to produce significant locomotor stimulation in animal models. Studies indicate that MDPV can increase extracellular dopamine levels by as much as 470% compared to baseline measurements . This effect is comparable to that of cocaine but with greater potency. The behavioral consequences include increased hyperactivity and potential for addiction.

Case Study: Locomotor Activity in Rodents

In controlled studies, rodents administered MDPV exhibited pronounced locomotor activation, tachycardia, and hypertension at doses as low as 0.1 mg/kg . These findings underscore the drug's stimulant properties and its potential health risks associated with recreational use.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-4-yl)-2-pyrrolidin-1-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-6-13(17-9-3-4-10-17)15(18)12-7-5-8-14-16(12)20-11-19-14/h5,7-8,13H,2-4,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRDQHPPVAYKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=C2C(=CC=C1)OCO2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344539 | |

| Record name | 2,3-Methylenedioxypyrovalerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427205-89-7 | |

| Record name | 2,3-Methylenedioxypyrovalerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427205897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Methylenedioxypyrovalerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-METHYLENEDIOXYPYROVALERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M875N8FNA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.